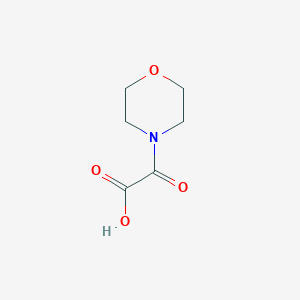

Morpholin-4-yl(oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholin-4-yl(oxo)acetic acid derivatives are a class of compounds that have been explored for their potential applications in medicinal chemistry. These derivatives have been identified as having significant biological activities, such as antifungal properties against Candida and Aspergillus species . The structural diversity of morpholine derivatives allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates, which is crucial for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of morpholine derivatives has been a subject of interest due to their broad spectrum of biological activities. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been synthesized and optimized for improved plasmatic stability by introducing a gem-dimethyl group on the morpholine core . Additionally, novel synthetic routes have been developed to create structurally unique morpholine amino acids, which can serve as compact modules in drug design . The synthesis of 2-morpholine carboxylic acid derivatives has also been described, leading to the creation of new ring systems such as 1-aza-4-oxabicyclo[3.3.1]non-6-one .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been elucidated using various spectroscopic techniques, including UV, FT-IR, 1H, and 13C NMR spectroscopy . Density functional theory (DFT) calculations have been employed to understand the electronic structure and to predict the nonlinear optical properties of these compounds . The discovery of a non-nitrogen containing morpholine isostere demonstrates the ability of morpholine derivatives to adopt specific conformations that are favorable for interactions with biological targets, such as kinases .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For example, the acid-catalyzed oligomerization between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines has been reported to yield hexahydro-4-aza-s-indacene derivatives . These reactions often involve cyclization mechanisms that lead to the formation of complex and biologically active structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for the development of compounds with desirable pharmacokinetic profiles. The thermodynamic properties, such as heat capacity, entropy, and enthalpy change, have been calculated for these compounds to understand their thermal behavior . Additionally, the electronic properties, such as the energy gap, electronegativity, and electrophilicity indices, have been computed to gain insights into the reactivity of morpholine derivatives .

Scientific Research Applications

Stereochemical Investigations

Morpholin-4-yl(oxo)acetic acid plays a role in stereochemical investigations. It is used as a catalyst in the reaction of certain esters with methyl ethyl ketone, leading to the formation of diastereomeric mixtures of various isomers. These reactions are significant for understanding and manipulating stereochemical outcomes in organic synthesis (El-Samahy, 2005).

Synthesis of Antifungal Agents

This compound has been integral in the development of antifungal agents. Specifically, derivatives of this compound have shown fungicidal properties against various Candida species and a broad spectrum of other fungi (Bardiot et al., 2015).

Drug Stability and Degradation Studies

This compound is used in force degradation studies of certain pharmaceutical ingredients. These studies are crucial for confirming the selectivity of active pharmaceutical ingredients and understanding the stability of drugs under various conditions (Varynskyi & Kaplaushenko, 2019).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its role in forming stable structures through hydrogen bonds is noteworthy in the development of new pharmaceuticals (Mazur, Pitucha, & Rzączyńska, 2007).

Synthesis of DNA-PK Inhibitors

It has been used in the synthesis of DNA-dependent protein kinase inhibitors, showcasing its versatility in creating compounds that could potentially be used in cancer therapy or other medical applications (Rodriguez Aristegui et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYYXXAPCEGCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572429 |

Source

|

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28911-34-4 |

Source

|

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)